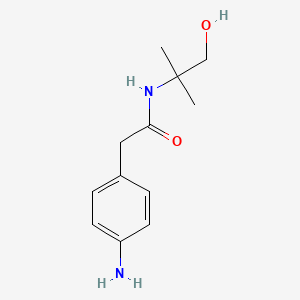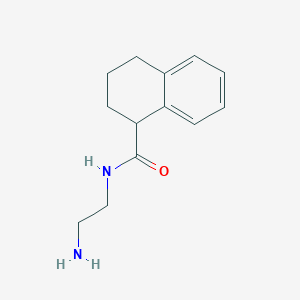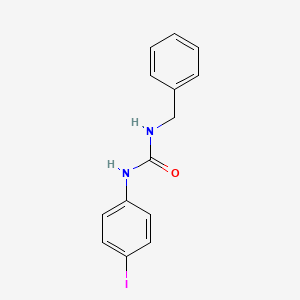
1-苄基-3-(4-碘苯基)脲
描述
科学研究应用
尿素酶抑制剂与胃部感染
1-苄基-3-(4-碘苯基)脲已被研究作为一种尿素酶抑制剂,这在治疗由幽门螺杆菌引起的胃道感染中具有重要意义。尿素酶抑制剂在管理由变形杆菌属和相关细菌引起的尿路感染中至关重要。寻找有效的尿素酶抑制剂是为了寻找替代现有治疗方法的必要性,这些方法可能会产生严重的副作用。值得注意的是,乙酰羟肟酸是目前唯一用于尿路感染的临床上使用的尿素酶抑制剂,突显了探索新化合物(如1-苄基-3-(4-碘苯基)脲)用于此目的的重要性 (Kosikowska & Berlicki, 2011)。
农业中的氮代谢
在农业中,理解和操纵氮代谢对于提高作物产量和减少环境影响至关重要。1-苄基-3-(4-碘苯基)脲可能通过影响氮代谢途径在这方面发挥作用,潜在地通过其对尿素酶活性的作用。这可能对氮肥的使用和土壤健康管理产生影响。尿素酶是尿素水解为氨和二氧化碳的关键酶,这些过程对环境和农业系统中的氮循环至关重要。在这一领域的研究可能导致改进的肥料施用策略和氮利用效率,最大限度地减少向大气和地下水的损失 (Jin et al., 2018)。
生物医学研究和药物设计
尿素的独特性质使其成为药物设计中的一个关键功能基团,1-苄基-3-(4-碘苯基)脲可能作为一个模型化合物。尿素被整合到小分子中以调节药物-靶标相互作用,影响选择性、稳定性、毒性和药代动力学特性。对尿素衍生物(包括1-苄基-3-(4-碘苯基)脲)的研究在药物化学中仍然是一个活跃的领域,可能应用于开发治疗各种疾病的方法 (Jagtap et al., 2017)。
作用机制
Target of Action
The primary target of 1-Benzyl-3-(4-iodophenyl)urea is the Murine Soluble Epoxide Hydrolase (MsEH). This enzyme plays a crucial role in the metabolism of hormones and secondary metabolites in biological systems .
Mode of Action
1-Benzyl-3-(4-iodophenyl)urea inhibits MsEH through a transition state analogue mechanism. The Asp333 in the MsEH active site attacks the carbonyl carbon of the urea moiety .
Pharmacokinetics
The compound’s molecular weight of 35217 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution.
Result of Action
The inhibition of MsEH by 1-Benzyl-3-(4-iodophenyl)urea can potentially affect the regulation of hormones and secondary metabolites in biological systems .
生化分析
Biochemical Properties
1-Benzyl-3-(4-iodophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols . This inhibition can affect the regulation of lipid signaling molecules and inflammatory responses. Additionally, 1-Benzyl-3-(4-iodophenyl)urea may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further modulating biochemical pathways.
Cellular Effects
The effects of 1-Benzyl-3-(4-iodophenyl)urea on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting soluble epoxide hydrolase, 1-Benzyl-3-(4-iodophenyl)urea can alter the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in vasodilation and anti-inflammatory responses . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and health.
Molecular Mechanism
At the molecular level, 1-Benzyl-3-(4-iodophenyl)urea exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s urea moiety allows it to form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation. For example, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can result in increased levels of EETs, which have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-iodophenyl)urea can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(4-iodophenyl)urea remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes, with potential implications for chronic conditions.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-iodophenyl)urea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and vasodilatory properties. At higher doses, it can lead to toxic or adverse effects, including potential disruption of normal cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
1-Benzyl-3-(4-iodophenyl)urea is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, particularly those related to lipid metabolism and signaling . Its interaction with soluble epoxide hydrolase affects the conversion of epoxides to diols, altering the balance of signaling molecules and impacting various physiological processes.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(4-iodophenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and reach target sites, where it can exert its biochemical effects.
Subcellular Localization
1-Benzyl-3-(4-iodophenyl)urea exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can enhance its interactions with target enzymes and proteins, modulating biochemical pathways and cellular processes.
属性
IUPAC Name |
1-benzyl-3-(4-iodophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOWSDKOHYMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)



![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
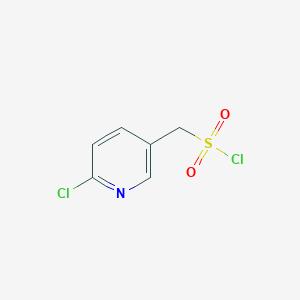

![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
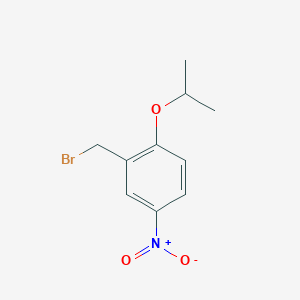
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
